molecular formula C9H14O2 B8372437 5-Propyl-2-furanethanol

5-Propyl-2-furanethanol

Cat. No. B8372437
M. Wt: 154.21 g/mol
InChI Key: JZMCHQHFVXTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-2-furanethanol is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propyl-2-furanethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propyl-2-furanethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Propyl-2-furanethanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-propylfuran-2-yl)ethanol

InChI

InChI=1S/C9H14O2/c1-2-3-8-4-5-9(11-8)6-7-10/h4-5,10H,2-3,6-7H2,1H3

InChI Key

JZMCHQHFVXTDMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of n-butyllithium in hexane (1.55M, 100 ml) was added over 5 min to a stirred solution of furan (10 g) and tetramethylethylenediamine (17.4 g) in dry THF (100 ml) at 0° under nitrogen. The mixture was stirred for 2 h at 0°, treated with iodopropane (25 g) over 15 min at 0° (reaction exothermic), and stirred at 0° for 1 h and at 23° for 1 h. The mixture was cooled to 0°, n-butyllithium (1.55M, 100 ml) was added over 10 min and the mixture stirred at 0° for a further 1 h. The mixture was cooled to -10°, treated with a solution of ethylene oxide (7 g) in dry THF (20 ml) over 15 min and stirred at -10° to 0° for 2 h and at 23° for 18 h. Water (200 ml) was added, the organic solvents removed in vacuo and the residue extracted with ether (3×200 ml). The extracts were washed with 0.5M hydrochloric acid (200 ml), 8% sodium bicarbonate (50 ml) and brine (50 ml), dried and evaporated in vacuo to give a brown oil which was distilled (Kugelrohr) to give the title compound as a pale-yellow oil (18.2 g) b.p. 191°-200°/15 Torr.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2-propylfuran (3.00 g, 31.2 mmol) in THF (31 mL) at −78° C. was added n-BuLi (15.0 mL, 2.5 M, 37.4 mmol) dropwise over 10 min. The reaction was warmed to rt and stirred for 3.5 h. After cooling to 0° C., ethylene oxide (2.33 mL, 46.8 mmol) was added, the reaction was warmed to rt and stirring was continued for 19 h. The reaction was then cooled to 0° C. and quenched with sat. NH4Cl (20 mL), followed by extraction with Et2O (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to give 4.38 g (91%) of compound 501A as a bright orange oil. This material was used without further purification. HPLC: 94% at 2.91 min (retention time) (YMC Combiscreen ODS-A column, 4.6×50 mm, eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over 4 min, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 137.13 [M−H2O+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Yield
91%

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